molecular formula C9H16Cl3N3 B3103428 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride CAS No. 1439894-58-2

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride

Cat. No.: B3103428
CAS No.: 1439894-58-2
M. Wt: 272.6
InChI Key: UEWBLUMEYMAHPR-CZDIJEQGSA-N
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Description

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride is a chiral pyrrolidine-pyridine hybrid compound with three hydrochloride counterions. Its structure consists of a pyridine ring substituted at the 2-position by an amine group linked to the (3S)-stereoisomer of pyrrolidine. The trihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

  • Molecular Formula: C₉H₁₄N₃·3HCl (inferred from analogous dihydrochloride derivatives in and )
  • Molecular Weight: ~272.6 g/mol (calculated based on dihydrochloride analogs with added HCl)
  • CAS Number: 1354000-34-2
  • Key Features: Stereospecific (3S)-pyrrolidine configuration. High polarity due to three HCl counterions.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWBLUMEYMAHPR-CZDIJEQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and nucleophilic substitution reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Conversion to Salt Form: The purified compound is then converted to its trihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-one.

    Reduction: Formation of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential therapeutic agent in the treatment of various diseases.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride with analogous compounds, emphasizing structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Salt Form CAS Number Key Differences
This compound C₉H₁₄N₃·3HCl ~272.6 Pyridine-2-amine; (3S)-pyrrolidine; 3HCl 1354000-34-2 Trihydrochloride salt improves solubility vs. dihydrochlorides. Stereospecificity may enhance target binding.
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride C₁₁H₁₉Cl₂N₃O 280.20 Pyridine-2-amine; (3S)-pyrrolidine-O; 2HCl EN300-127326 Dimethylamine and ether linkage reduce basicity. Dihydrochloride salt lowers solubility compared to trihydrochloride.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine-3-amine; pyrrolidin-1-yl; 2HCl 1193388-05-4 Pyrrolidine at pyridine-3-position alters electronic distribution. Dihydrochloride salt reduces solubility vs. trihydrochloride.
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₈H₁₁ClFN₄ 218.66 Pyrimidine-2-amine; 5-F; (3S)-pyrrolidine; 1HCl 1264038-84-7 Fluorine substitution increases lipophilicity. Pyrimidine vs. pyridine alters ring electronics. Monohydrochloride limits solubility.
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride C₁₁H₁₈ClN₃ 235.74 Pyridine-2-amine; piperidin-3-ylmethyl; 1HCl 259680-37-0 Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters conformational flexibility. Monohydrochloride reduces ionic character.

Key Structural and Functional Insights

Salt Form and Solubility: The trihydrochloride form of the target compound enhances aqueous solubility compared to dihydrochloride (e.g., C₉H₁₃N₃·2HCl, 236.14 g/mol ) and monohydrochloride derivatives (e.g., C₈H₁₁ClFN₄, 218.66 g/mol ).

Heterocycle Variations :

  • Pyridine vs. pyrimidine (e.g., C₈H₁₁ClFN₄ ) alters electronic properties: pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity, while pyridine offers a simpler aromatic system.

Substituent Effects: Fluorine or trifluoromethyl groups (e.g., N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride, MW 305.13 ) enhance metabolic stability and lipophilicity but reduce solubility compared to non-fluorinated analogs.

Research and Application Considerations

  • Pharmaceutical Potential: The trihydrochloride salt’s high solubility makes it a candidate for oral or injectable formulations, whereas dihydrochlorides (e.g., C₁₁H₁₉Cl₂N₃O ) may require solubility-enhancing excipients.
  • Agricultural Chemistry: Fluorinated derivatives (e.g., ) are prioritized for pest control due to increased membrane permeability, but non-fluorinated analogs like the target compound may offer lower environmental persistence.
  • Safety Profile : Unlike unclassified hazards for C₉H₁₃N₃·2HCl , the trihydrochloride form’s safety data remain unspecified, necessitating further toxicological studies.

Biological Activity

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C9H16Cl3N3, is primarily utilized as a building block in drug discovery and development processes. Its unique structure allows for various interactions within biological systems, making it a subject of extensive study.

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Attachment of Pyridine Moiety : Introduced via nucleophilic substitution reactions.
  • Formation of Trihydrochloride Salt : The final product is obtained by converting the free base to its trihydrochloride form using hydrochloric acid.

This compound's trihydrochloride form enhances its solubility and stability, making it particularly useful in various applications .

Biological Activity

This compound has been investigated for several biological activities, including:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

2. Noradrenaline Reuptake Inhibition

A notable study highlighted the compound's role as a noradrenaline reuptake inhibitor (NRI). Derivatives of this compound were synthesized and evaluated for their ability to enhance noradrenaline levels in the central nervous system (CNS). One derivative was found to increase noradrenaline levels by up to 350% in rat microdialysis experiments, indicating strong CNS penetration and potential therapeutic benefits for conditions like depression and anxiety .

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in neurotransmitter levels and other biochemical pathways relevant to various diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amFree base formBasic pharmacological activity
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-oneOxidized derivativeAltered biological activity
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-thiolThiol-substituted derivativePotentially different mechanism of action

The trihydrochloride form enhances solubility and stability, making it advantageous for research applications .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its utility in developing new antibiotics.
  • CNS Activity Evaluation : In vivo studies using rat models confirmed the compound's ability to penetrate the CNS effectively, leading to increased levels of noradrenaline and potential implications for treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride
Reactant of Route 2
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N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride

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